molecular formula C18H19N5OS B2951760 4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide CAS No. 2415488-24-1

4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide

Cat. No. B2951760
CAS RN: 2415488-24-1
M. Wt: 353.44
InChI Key: ZQALGDMLDFPARG-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine derivatives and 4-(dimethylamino)pyridine (DMAP) derivatives are widely used in various applications . They are part of rationally designed molecules where reversible reactions of the pyridinic nitrogen with electrophiles are involved .


Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of PI3 kinase p110alpha . They were also synthesized as EZH2 inhibitors via structural modifications of tazemetostat .


Molecular Structure Analysis

Thieno[3,4-d]pyrimidin-4(1H)-one has been thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione . This compound is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .


Chemical Reactions Analysis

The protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, has a significant impact of temperature .


Physical And Chemical Properties Analysis

Thieno[3,4-d]pyrimidin-4(3H)-thione is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .

Mechanism of Action

Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Safety and Hazards

All-organic, heavy-atom-free photosensitizers based on thionation of nucleobases are noncytotoxic, work both in the presence and absence of molecular oxygen, and can be readily incorporated into DNA and RNA .

Future Directions

The excellent potential of thieno[3,4-d]pyrimidin-4(1H)-thione as a heavy-atom-free PDT agent paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

properties

IUPAC Name

4-(dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-22(2)14-5-3-12(4-6-14)18(24)21-13-9-23(10-13)17-16-15(7-8-25-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQALGDMLDFPARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

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